molecular formula C17H22N6O B2523127 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea CAS No. 1797250-07-7

1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2523127
CAS No.: 1797250-07-7
M. Wt: 326.404
InChI Key: VHFVSAYFASWAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea (CAS 1797250-07-7) is an organic compound with the molecular formula C17H22N6O and a molecular weight of 326.4 g/mol . It features a urea bridge linked to a phenyl group and an ethylamino chain that connects to a pyridazine ring substituted with a pyrrolidine moiety . The urea functional group is a privileged pharmacophore in medicinal chemistry, known for its hydrogen-bonding capability which often facilitates target binding . Compounds based on the 1-phenylurea scaffold are the subject of ongoing research due to their demonstrated potential as antiproliferative agents against various cancer cell lines . The specific structure of this compound, integrating pyridazine and pyrrolidine rings, suggests potential for interaction with biological targets relevant to oncology and other therapeutic areas. This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization, and investigating the structure-activity relationships (SAR) of urea-based small molecules. It is supplied for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-phenyl-3-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c24-17(21-14-6-2-1-3-7-14)19-9-8-18-16-12-15(13-20-22-16)23-10-4-5-11-23/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFVSAYFASWAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrrolidine ring: This step often involves the use of pyrrolidine derivatives and suitable catalysts to ensure the correct stereochemistry.

    Coupling with phenyl and urea groups: The final steps involve coupling reactions to attach the phenyl and urea moieties, often using reagents like phenyl isocyanate and appropriate solvents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyridazine rings, using halogenating agents or nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure selective transformations.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea. A notable study synthesized a series of urea derivatives and tested their antiproliferative activities against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated that certain derivatives exhibited broad-spectrum antiproliferative activity, particularly those with specific substituents on the phenyl ring, which enhanced their efficacy against various cancer types, including melanoma and renal cancers .

CompoundCancer TypeMean Growth Inhibition (%)
5aMelanomaHigh
5dRenalModerate
5eBreastHigh

Antimicrobial Properties

In addition to anticancer applications, derivatives of this compound have shown promising antimicrobial properties. A study highlighted the synthesis of new compounds that demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The evaluation was performed using disc diffusion methods, revealing that several derivatives had potent antimicrobial effects .

Case Study 1: Anticancer Efficacy

A research team synthesized a new class of urea derivatives based on the structure of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea. They tested these compounds against a panel of cancer cell lines and found that certain derivatives significantly inhibited cell growth at concentrations as low as 10 µM. The study concluded that structural modifications could lead to enhanced anticancer activity, providing a pathway for developing new cancer therapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of urea derivatives related to this compound. The study reported that specific substitutions on the pyridazinyl ring improved the antimicrobial efficacy against both bacterial and fungal pathogens. These findings suggest potential applications in treating infections where conventional antibiotics may fail .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Aryl Substituent Variations

  • Target vs. The pyridin-3-yl group in the analog replaces pyrrolidin-1-yl, increasing aromaticity and π-stacking capacity but reducing basicity.
  • Target vs. 3,5-Dimethoxyphenyl Analog : Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability due to increased polarity. The dimethoxy substitution is common in kinase inhibitors (e.g., PKC modulators).
  • Target vs. 5-Chloro-2-methoxyphenyl Analog : The chloro-methoxy combination balances lipophilicity (Cl) and solubility (OCH₃), a strategy used to optimize pharmacokinetics in CNS-targeted drugs.

Heterocyclic Core Modifications

  • The target’s pyrrolidin-1-yl group on pyridazine provides conformational flexibility and basicity, which could enhance interactions with acidic residues in binding pockets. In contrast, the pyridin-3-yl group in rigidifies the system, favoring planar interactions.

Linker and Urea Modifications

  • The ethylamino linker is conserved across all analogs, suggesting its critical role in maintaining spatial orientation between the aryl and heterocyclic moieties. The trifluoroethyl chain in introduces steric bulk and fluorophilic properties, often leveraged in protease inhibitors.

Physicochemical and Drug-Likeness Metrics

  • logP Predictions: The target’s logP is estimated to be ~2.5 (moderate lipophilicity), whereas analogs with halogens (Cl, F) or trifluoroethyl groups () exhibit higher logP (3.0–4.5), favoring blood-brain barrier penetration.

Biological Activity

1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, a pyridazine ring, and a phenylurea moiety. This compound is being investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea can be represented as follows:

C16H20N4O CAS No 1020975 22 7 \text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}\quad \text{ CAS No 1020975 22 7 }

This compound features:

  • Pyrrolidine ring : Known for its ability to interact with various enzymes and proteins.
  • Pyridazine ring : Implicated in several biological activities.
  • Urea moiety : Often associated with pharmacological effects.

Antimicrobial Activity

Compounds similar to 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea have shown significant antimicrobial properties. In studies, related pyridazine derivatives exhibited moderate antimicrobial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL .

Anticancer Potential

The anticancer activity of similar compounds has been explored extensively. For instance, pyridazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the structure can lead to enhanced potency against specific cancer types .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties. For example, certain urea-based compounds have been shown to inhibit pro-inflammatory cytokines in cell lines, suggesting a potential role in treating inflammatory diseases .

The biological mechanisms through which 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea exerts its effects are still under investigation. However, it is hypothesized that the interaction of the pyrrolidine and pyridazine rings with key biological targets such as enzymes involved in signal transduction pathways plays a crucial role.

Case Studies

Study Findings
Antimicrobial Evaluation Compounds showed MIC values of 250 μg/mL against E. coli and S. aureus.
Anticancer Activity Derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines.
Anti-inflammatory Studies Inhibition of TNFα production observed in LPS-stimulated macrophages.

Q & A

Q. What are the standard synthetic protocols for 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea, and how are reaction conditions optimized to maximize purity and yield?

  • Methodological Answer : Synthesis typically involves coupling aryl isocyanates with amines or multi-step routes starting from pyridazine and pyrrolidine precursors. Critical parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while ethanol improves solubility of urea products .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography or recrystallization from EtOH/AcOH mixtures ensures high purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H NMR track intermediate formation .

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or ethanolEnhances solubility/kinetics
Temperature60–80°CReduces side reactions
Reaction Time2–6 hoursEnsures completion

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the urea core and substituents (e.g., pyrrolidine N-methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) Spectroscopy : Identifies urea carbonyl stretches (~1640–1680 cm1^{-1}) and amine/pyridazine vibrations .
  • HPLC : Quantifies purity (>95%) and detects polar impurities .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this urea derivative to enhance its biological efficacy?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups) or pyrrolidine moiety to assess impact on target binding .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with enzymes (e.g., kinases) based on 3D conformation .
  • Biological Assays : Test analogs against disease-relevant targets (e.g., anti-inflammatory cytokines) using dose-response curves (IC50_{50}) .

Q. Table 2: Key SAR Modifications

Modification SiteFunctional ImpactReference
Phenyl Ring (C-1)Electron density affects H-bonding
Pyrrolidine (N-position)Alters steric bulk and solubility

Q. What experimental approaches are recommended to address discrepancies in reported IC50_{50} values across enzymatic assays?

  • Methodological Answer :
  • Assay Standardization : Use consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations to minimize variability .
  • Orthogonal Validation : Pair colorimetric assays (e.g., ADP-Glo™ kinase assay) with surface plasmon resonance (SPR) for real-time binding kinetics .
  • Data Normalization : Include reference inhibitors (e.g., staurosporine) to calibrate activity across labs .

Q. What computational strategies are recommended for predicting the binding modes of this compound with potential enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Employ Glide or GOLD to model interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with urea carbonyl .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess stability of binding poses .
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities of analogs .

Contradictory Data Analysis

Q. How should researchers resolve conflicting data on the compound’s selectivity for kinase isoforms?

  • Methodological Answer :
  • Kinome-wide Profiling : Use panels like KinomeScan® to assess off-target effects across 400+ kinases .
  • Crystallography : Resolve co-crystal structures to identify isoform-specific binding interactions (e.g., gatekeeper residue variations) .
  • Statistical Analysis : Apply Bland-Altman plots to evaluate inter-study variability in IC50_{50} measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.